molecular formula C25H26ClN5 B11213623 7-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11213623
M. Wt: 432.0 g/mol
InChI Key: XIFBFSIYMUGNAY-UHFFFAOYSA-N
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Description

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various functional groups, including a chloromethylphenyl group, a phenyl group, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the chloromethylphenyl and phenyl groups.

    Introduction of the Piperazine Moiety:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolopyrimidine core but differs in the substituents attached to the core.

    Tofacitinib: A well-known pyrrolopyrimidine derivative used as a therapeutic agent for treating autoimmune diseases.

Uniqueness

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C25H26ClN5

Molecular Weight

432.0 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H26ClN5/c1-3-29-11-13-30(14-12-29)24-23-21(19-7-5-4-6-8-19)16-31(25(23)28-17-27-24)20-10-9-18(2)22(26)15-20/h4-10,15-17H,3,11-14H2,1-2H3

InChI Key

XIFBFSIYMUGNAY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5

Origin of Product

United States

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